molecular formula C12H18FN5 B11748029 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11748029
M. Wt: 251.30 g/mol
InChI Key: AKFLRVGHRLUMMW-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a fluorine atom, and an isopropyl group attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the ethyl and fluorine groups: This step involves the alkylation and halogenation of the pyrazole ring using ethyl halides and fluorinating agents, respectively.

    Attachment of the isopropyl group: This is usually done through a nucleophilic substitution reaction where the pyrazole ring is treated with isopropyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to speed up the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazole-4-carboxamide
  • 1H-pyrazole-5-carboxylic acid
  • 1-ethyl-3-methyl-1H-pyrazole

Uniqueness

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both ethyl and fluorine groups on the pyrazole ring, which can significantly influence its chemical and biological properties. The isopropyl group further adds to its distinctiveness by affecting its steric and electronic characteristics.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-4-17-12(13)10(8-16-17)7-14-11-5-6-15-18(11)9(2)3/h5-6,8-9,14H,4,7H2,1-3H3

InChI Key

AKFLRVGHRLUMMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CC=NN2C(C)C)F

Origin of Product

United States

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